8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
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Overview
Description
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₈BrClO₄S and a molecular weight of 327.58 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a benzodioxepine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom and the benzodioxepine ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids like lysine and cysteine, leading to the modification of protein function . This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride include:
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Differing by the position of the bromine atom.
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Another positional isomer with the bromine atom at the 7-position.
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine: Featuring a methyl group in addition to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPFYGYAIAKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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